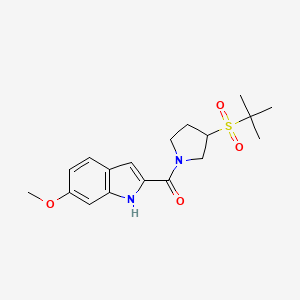

(3-(叔丁基磺酰基)吡咯烷-1-基)(6-甲氧基-1H-吲哚-2-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

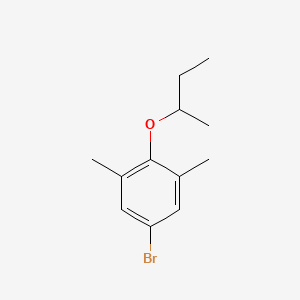

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butylsulfonyl group is a sulfonyl group attached to a tert-butyl group, and methoxy refers to an oxygen atom bonded to a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The indole group could be formed through a Fischer indole synthesis or some other method . The tert-butylsulfonyl group and the methoxy group would likely be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and indole rings, as well as the tert-butylsulfonyl and methoxy substituents . The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom . The indole group is also reactive and can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups it contains, and the presence of any chiral centers .科学研究应用

化学合成与结构分析

具有叔丁基磺酰基和吡咯烷基团的化合物,类似于目标分子,经常因其合成用途和结构行为而被探索。例如,已经详细介绍了相关吲哚啉化合物的甲基化,展示了引入特定官能团的方法,这些官能团可能类似于目标化合物中的官能团 (Tobias Kloubert 等人,2012)。此外,通过催化过程合成吡咯并[1,2-a]吲哚证明了创建可能与目标化合物具有相似反应性的复杂结构的潜力 (彭博张等人,2017)。

药理活性

相关研究表明,某些结构特征,例如叔丁基磺酰基和甲氧基吡啶基团,有助于化合物的药理特性。例如,5-脂氧合酶激活蛋白抑制剂的衍生物,包括叔丁基磺酰基和甲氧基吡啶基基团,在抑制白三烯合成方面显示出显着的潜力,表明具有抗炎或呼吸系统应用 (J. Hutchinson 等人,2009)。

有机合成应用

叔丁基磺酰基基团在有机合成中的作用有据可查,带有该基团的化合物可用作各种化学反应中的中间体或试剂。例如,叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯已被识别为 N-(Boc) 亚硝酮等价物,说明了它们在合成 N-(Boc) 羟胺中的用途,并展示了它们作为有机合成中构建模块的多功能性 (Xavier Guinchard 等人,2005)。

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Similarly, pyrrolidine, another component of this compound, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological responses.

Biochemical Pathways

It’s known that indole derivatives can affect a wide range of biological activities . For instance, leukotrienes, which are proinflammatory lipid mediators, are synthesized by the conversion of arachidonic acid to LTA4 by the enzyme 5-lipoxygenase (5-LO) in the presence of 5-LO-activating protein (FLAP) . This suggests that the compound may influence similar biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of this compound.

安全和危害

未来方向

生化分析

Cellular Effects

Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Some indole derivatives have been reported to inhibit the enzyme 5-lipoxygenase (5-LO), suggesting that they may exert their effects by modulating the synthesis of leukotrienes .

属性

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTSRUDCDMMQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2968487.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2968491.png)

![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)

![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)

![N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B2968501.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)